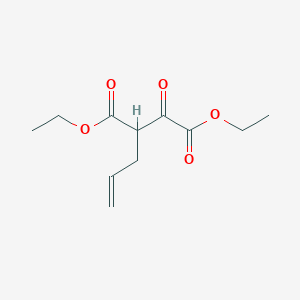

Diethyl 2-allyl-3-oxosuccinate

Description

Diethyl 2-allyl-3-oxosuccinate is an ester derivative of 3-oxosuccinic acid, featuring an allyl (-CH₂CH=CH₂) substituent at the 2-position. While direct data on this compound is absent in the provided evidence, its structure and properties can be inferred from structurally similar 2-substituted 3-oxosuccinate esters. These compounds are characterized by a central 3-oxosuccinate backbone with ethyl ester groups and varying substituents at the 2-position, influencing their physical, spectroscopic, and reactive properties.

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

diethyl 2-oxo-3-prop-2-enylbutanedioate |

InChI |

InChI=1S/C11H16O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

UTKAKMZUQACWNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-allyl-3-oxosuccinate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for diethyl 2-allyl-3-oxosuccinate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Allylic Substitution Reactions

The allyl group facilitates regioselective substitution via π-allylpalladium intermediates in Pd-catalyzed reactions. For example:

-

Decarboxylative allylation occurs under mild conditions (40–80°C) with Pd(0) catalysts, yielding α-allylated ketones or esters .

-

Carroll rearrangement converts allyl β-keto esters into α-allyl ketones at temperatures as low as 25°C (vs. 200°C thermally) .

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd-catalyzed decarboxylation | Pd(PPh₃)₄, DPPE, THF, 40°C | α-Allyl ketones | 70–85 |

| Thermal Carroll rearrangement | 200°C, no catalyst | α-Allyl ketones | 50–60 |

Palladium-Catalyzed Rearrangements

The compound participates in chemoselective decarboxylation when multiple ester groups are present. For instance:

-

In diallyl 2-oxosuccinate derivatives, only the β-keto ester undergoes decarboxylation, preserving the α-ester functionality .

-

This selectivity enables sequential reactions, such as allylation followed by cyclization .

Mechanism :

-

Oxidative addition of Pd(0) to the allyl ester.

-

Decarboxylation generates a π-allylpalladium enolate.

Cyclization and Annulation

The allyl group engages in intramolecular cyclizations:

-

With propargyl malonates, Pd-catalyzed reactions form γ-methylene-γ-butyrolactones in one pot (81% yield) .

-

π-Allylpalladium intermediates enable oxypalladation of alkynes, leading to fused bicyclic structures .

Example :

textDiethyl 2-allyl-3-oxosuccinate → Pd-catalyzed cyclization → γ

Scientific Research Applications

Diethyl 2-allyl-3-oxosuccinate has several applications in scientific research:

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-allyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo electrophilic addition reactions, while the carbonyl group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects on Tautomerism: Electron-withdrawing groups (e.g., -CN) stabilize the enol form more effectively than electron-donating groups (e.g., -OCH₃, -CH₂CH=CH₂). This impacts reactivity in synthetic applications .

Structural Flexibility : Bulky substituents (allyl, isopropyl) may hinder crystallization, whereas smaller groups (methyl) facilitate ordered packing .

Applications in Synthesis: Allyl-substituted succinates could enable novel cyclization or polymerization routes, expanding their utility in medicinal and materials chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 2-allyl-3-oxosuccinate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via allylation of diethyl oxalacetate derivatives. A key route involves Claisen condensation between diethyl oxalate and ethyl acetate, followed by allylation using reagents like ethyl 2-(bromomethyl)acrylate. Optimization includes adjusting catalysts (e.g., CuCl₂ for regioselectivity), base selection (K₂CO₃), and solvent polarity (DMF enhances reactivity). For example, a 65% yield was achieved using CuCl₂ (0.1 equiv), K₂CO₃ (1.5 equiv), and DMF at 0.5 M concentration . Reaction monitoring via TLC and purification via flash chromatography ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing Diethyl 2-allyl-3-oxosuccinate, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Expect resonances for allyl protons (δ 5.8–6.2 ppm, multiplet), ethoxy groups (δ 1.2–1.4 ppm, triplet), and carbonyls (δ 3.6–4.2 ppm, quartet). For example, allyloxy protons in related esters appear at δ 4.1–4.2 ppm .

- IR Spectroscopy : Strong absorbance for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 316 in analogous structures) confirm molecular weight .

Q. What safety protocols are essential when handling Diethyl 2-allyl-3-oxosuccinate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources. Incompatible with strong oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can researchers mitigate low yields during the allylation step in Diethyl 2-allyl-3-oxosuccinate synthesis?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Transition metals (e.g., Pd⁰ for cross-coupling) improve allyl group incorporation .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the oxalacetate intermediate .

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates .

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for Diethyl 2-allyl-3-oxosuccinate?

- Methodological Answer :

- Data Reprodubility : Adhere to FAIR principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable. Use platforms like MetaboLights for metadata standardization .

- Experimental Validation : Re-run reactions under controlled conditions (e.g., inert atmosphere) to exclude environmental variables. Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

Q. What statistical approaches are effective for optimizing reaction parameters in Diethyl 2-allyl-3-oxosuccinate synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Design experiments using central composite design to model interactions between variables (e.g., catalyst loading, temperature). For example, ANOVA can identify significant factors (Pr > F < 0.05) .

- Regression Analysis : Derive equations to predict optimal conditions. A study on analogous esters achieved a viscosity model: Viscosity = 3.33 − 0.58A (where A = diethyl ether ratio), highlighting variable impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.